(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
Ganoderic acid R is a triterpenoid.
(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a natural product found in Ganoderma lucidum with data available.
(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a natural product found in Ganoderma lucidum with data available.
Brand Name:
Vulcanchem
CAS No.:
103963-39-9
VCID:
VC20768357
InChI:
InChI=1S/C34H50O6/c1-20(30(37)38)10-12-27(39-22(3)35)21(2)24-14-18-34(9)26-11-13-28-31(5,6)29(40-23(4)36)16-17-32(28,7)25(26)15-19-33(24,34)8/h10-11,15,21,24,27-29H,12-14,16-19H2,1-9H3,(H,37,38)/b20-10+/t21-,24+,27-,28-,29+,32+,33+,34-/m0/s1
SMILES:
CC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C
Molecular Formula:
C34H50O6
Molecular Weight:
554.8 g/mol
(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
CAS No.: 103963-39-9
Cat. No.: VC20768357
Molecular Formula: C34H50O6
Molecular Weight: 554.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ganoderic acid R is a triterpenoid. (E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a natural product found in Ganoderma lucidum with data available. |
|---|---|
| CAS No. | 103963-39-9 |
| Molecular Formula | C34H50O6 |
| Molecular Weight | 554.8 g/mol |
| IUPAC Name | (E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
| Standard InChI | InChI=1S/C34H50O6/c1-20(30(37)38)10-12-27(39-22(3)35)21(2)24-14-18-34(9)26-11-13-28-31(5,6)29(40-23(4)36)16-17-32(28,7)25(26)15-19-33(24,34)8/h10-11,15,21,24,27-29H,12-14,16-19H2,1-9H3,(H,37,38)/b20-10+/t21-,24+,27-,28-,29+,32+,33+,34-/m0/s1 |
| Standard InChI Key | RXLRLJSRXDHQCH-ASNKJFCVSA-N |
| Isomeric SMILES | C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)[C@H](C/C=C(\C)/C(=O)O)OC(=O)C |
| SMILES | CC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C |
| Canonical SMILES | CC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C |
| Melting Point | 201-202°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator